3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione
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Overview
Description
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an imidazolidine-2,4-dione core. This compound has been studied for its anticonvulsant and antinociceptive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using urea under acidic conditions to yield the desired imidazolidine-2,4-dione derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of epilepsy and neuropathic pain.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound’s ability to interact with these molecular targets makes it a promising candidate for further drug development.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-5-phenylimidazolidine-2,4-dione: Similar in structure but with the chlorine atom in a different position on the aromatic ring.
3-(2-Chlorophenyl)-5-phenylpyrrolidine-2,5-dione: A related compound with a pyrrolidine ring instead of an imidazolidine ring.
Uniqueness
3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
51095-25-1 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-8-4-5-9-12(11)18-14(19)13(17-15(18)20)10-6-2-1-3-7-10/h1-9,13H,(H,17,20) |
InChI Key |
MLWWYKAPXKQHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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